4-Méthoxycoumarine

Vue d'ensemble

Description

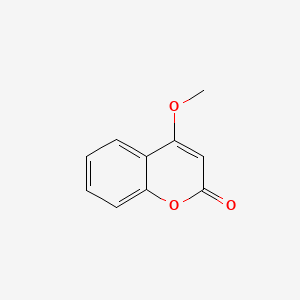

La 4-Méthoxycoumarine, également connue sous le nom de 4-méthoxy-2H-chromène-2-one, est un dérivé de la coumarine. Elle se caractérise par la présence d'un groupe méthoxy à la quatrième position du cycle de la coumarine. Ce composé a une formule moléculaire de C10H8O3 et une masse moléculaire de 176,17 g/mol . Les coumarines sont une classe de composés organiques connus pour leurs diverses activités biologiques et sont largement utilisées dans divers domaines tels que la médecine, l'agriculture et l'industrie.

Applications De Recherche Scientifique

La 4-Méthoxycoumarine a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers dérivés de la coumarine.

Biologie : Elle sert de sonde fluorescente pour détecter les biomolécules et étudier les activités enzymatiques.

Industrie : Elle est utilisée dans la production de parfums et comme additif dans les aliments et les cosmétiques.

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Elle peut induire l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la progression du cycle cellulaire . De plus, elle peut interagir avec les enzymes et les protéines, modifiant leur activité et conduisant à divers effets biologiques.

Mécanisme D'action

Target of Action

4-Methoxycoumarin, a derivative of coumarin, has been found to exhibit antibacterial activity against Ralstonia solanacearum , a plant pathogenic bacterium . It’s also been suggested that coumarin derivatives could be promising candidates for developing novel plant-protection products .

Mode of Action

It’s known that coumarins have a wide range of pharmacological activities, such as antioxidant, antibacterial, antifungal, anti-human immunodeficiency infection, anti-tubercular, and anti-cancer activities . It’s likely that 4-Methoxycoumarin shares some of these properties.

Biochemical Pathways

Coumarins, including 4-Methoxycoumarin, are secondary plant metabolites. The main pathway of coumarin biosynthesis occurs through the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism . In terms of the biochemical pathways affected by 4-Methoxycoumarin, it’s known that certain coumarin compounds can suppress the activation of nuclear factor kappa B (NF-κB) and decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK) .

Pharmacokinetics

Coumarins are generally obtained from natural sources and can also be chemically synthesized . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxycoumarin and their impact on its bioavailability.

Result of Action

4-Methoxycoumarin has been found to exhibit antibacterial activity against Ralstonia solanacearum . It’s also been suggested that coumarin compounds can reduce the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Action Environment

The action of 4-Methoxycoumarin, like other coumarins, can be influenced by environmental factors. For instance, the European Parliament and the Council have issued directives to limit the harmful effects of pesticides, indicating the need for novel active compounds that are environmentally and toxicologically acceptable . More research is needed to understand how environmental factors influence the action, efficacy, and stability of 4-Methoxycoumarin.

Analyse Biochimique

Biochemical Properties

4-Methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. 4-Methoxycoumarin can inhibit or activate these enzymes, affecting the metabolic pathways of other substances. Additionally, it has been shown to interact with peroxisomes, influencing the β-oxidation of fatty acids and the production of ATP and acetyl coenzyme A .

Cellular Effects

4-Methoxycoumarin has been observed to exert various effects on different cell types and cellular processes. In liver cancer cells, it has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis. This is achieved through the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . In macrophages, 4-Methoxycoumarin reduces inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of proinflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 4-Methoxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, 4-Methoxycoumarin inhibits the activity of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of inflammatory mediators . Additionally, it affects mitochondrial function by inhibiting the β-oxidation of fatty acids, leading to decreased ATP production and accumulation of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxycoumarin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Methoxycoumarin remains stable under various conditions, maintaining its biological activity. Prolonged exposure to 4-Methoxycoumarin can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-Methoxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 4-Methoxycoumarin can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Methoxycoumarin is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate CoA ligase (4CL), which are crucial for the biosynthesis of coumarins. These interactions influence the metabolic flux and levels of various metabolites, affecting the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, 4-Methoxycoumarin is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. For example, 4-Methoxycoumarin has been shown to affect the structure and function of peroxisomes, impacting the β-oxidation of fatty acids and the production of ATP .

Subcellular Localization

The subcellular localization of 4-Methoxycoumarin plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. This localization is influenced by targeting signals and post-translational modifications that direct 4-Methoxycoumarin to specific compartments within the cell .

Méthodes De Préparation

La 4-Méthoxycoumarine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la condensation de Pechmann, où les phénols réagissent avec les β-cétoesters en présence d'un catalyseur acide fort . Une autre méthode est la condensation de Knoevenagel, qui implique la réaction d'aldéhydes aromatiques avec des composés méthyléniques actifs en présence d'une base . Les méthodes de production industrielle utilisent souvent ces réactions en raison de leur efficacité et de leur rendement élevé.

Analyse Des Réactions Chimiques

La 4-Méthoxycoumarine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent la convertir en dihydrocoumarines.

Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants dans le cycle de la coumarine.

Les réactifs courants utilisés dans ces réactions comprennent les acides forts (par exemple, l'acide sulfurique), les bases (par exemple, l'hydroxyde de sodium) et les agents oxydants (par exemple, le permanganate de potassium). Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Comparaison Avec Des Composés Similaires

La 4-Méthoxycoumarine peut être comparée à d'autres dérivés de la coumarine tels que la 4-méthylcoumarine et la 7-hydroxycoumarine. Bien que tous ces composés partagent un noyau coumarinique commun, leurs substituants uniques confèrent différentes activités biologiques et propriétés chimiques . Par exemple, la 4-méthylcoumarine est connue pour ses propriétés anticancéreuses, tandis que la 7-hydroxycoumarine est largement utilisée comme sonde fluorescente .

Activité Biologique

4-Methoxycoumarin is a naturally occurring compound belonging to the coumarin family, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties of 4-methoxycoumarin, highlighting its anti-inflammatory, antioxidant, antifungal, and anticancer activities, supported by various studies and case reports.

Chemical Structure and Properties

4-Methoxycoumarin is characterized by its methoxy group at the 4-position of the coumarin backbone. This modification enhances its solubility and bioactivity compared to other coumarins. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that 4-methoxycoumarin exhibits significant anti-inflammatory properties. A study demonstrated that it effectively reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound also inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting its potential in treating inflammation-related diseases like arthritis and psoriasis .

Table 1: Effects of 4-Methoxycoumarin on Inflammatory Markers

| Concentration (mM) | NO Production (%) | PGE2 Production (%) | TNF-α Reduction (%) |

|---|---|---|---|

| 0.3 | 15.5 | 20.0 | 25.0 |

| 0.6 | 23.1 | 30.0 | 35.0 |

| 0.9 | 35.0 | 40.0 | 45.0 |

| 1.2 | 50.0 | 55.0 | 60.0 |

2. Antioxidant Activity

The antioxidant properties of 4-methoxycoumarin have been explored in various studies, where it was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is vital for protecting cells from damage associated with chronic diseases and aging.

3. Antifungal Activity

Recent findings highlight the antifungal efficacy of 4-methoxycoumarin against several phytopathogenic fungi, including Rhizoctonia solani. It demonstrated a minimum effective concentration (EC50) of 21 μg/mL, outperforming other known antifungal agents such as osthol . The mechanism involves disrupting mitochondrial function and inducing reactive oxygen species (ROS) accumulation in fungal cells.

Table 2: Antifungal Efficacy of 4-Methoxycoumarin

| Fungal Species | EC50 (μg/mL) |

|---|---|

| Rhizoctonia solani | 21 |

| Fusarium oxysporum | TBD |

| Botrytis cinerea | TBD |

4. Anticancer Activity

The potential anticancer properties of coumarins have been widely studied, with promising results for 4-methoxycoumarin as well. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as caspase activation and cell cycle arrest .

Case Study: Anticancer Effects in HepG2 Cells

In a study involving HepG2 cells, treatment with varying concentrations of coumarin derivatives resulted in significant antiproliferative effects:

Table 3: Cytotoxicity of Coumarin Derivatives in HepG2 Cells

| Compound | IC50 (µM) |

|---|---|

| Staurosporine | 8.4 |

| Compound A | TBD |

| Compound B | TBD |

| 4-Methoxycoumarin | TBD |

Propriétés

IUPAC Name |

4-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMXDYMSAZNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174136 | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20280-81-3 | |

| Record name | 4-Methoxycourmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research doesn't pinpoint a specific molecular target for 4-Methoxycoumarin, studies suggest it disrupts fungal cell function. In Rhizoctonia solani mycelia, 4-Methoxycoumarin impacted peroxisome structure and function, inhibiting fatty acid β-oxidation. [] This led to decreased ATP and acetyl-CoA production, ultimately causing cell death through reactive oxygen species (ROS) accumulation, mitochondrial damage, and disruption of the mitochondrial membrane potential. []

A:

- Molecular Formula: C10H8O3 []

- Spectroscopic Data: While not provided in full, references mention techniques like NMR and X-ray diffraction being used to characterize 4-Methoxycoumarin and related compounds. [, , ]

ANone: The provided literature primarily focuses on synthesis and biological activity, lacking details on material compatibility and stability under specific conditions. Further research is needed in this area.

ANone: The provided research doesn't discuss any catalytic properties of 4-Methoxycoumarin. It primarily focuses on its synthesis and biological evaluation.

ANone: The research papers primarily focus on synthesis and biological activity. Detailed studies on the stability of 4-Methoxycoumarin under various conditions and specific formulation strategies are not provided.

A: 4-Methoxycoumarin demonstrated broad-spectrum antifungal activity in vitro against five plant pathogenic fungi. [] It was more potent than osthol, particularly against Rhizoctonia solani with an EC50 value of 21 μg/mL. [] In vivo studies showed 4-Methoxycoumarin effectively inhibited potato black scurf in a concentration-dependent manner, highlighting its potential as a biofungicide. []

ANone: The provided literature doesn't cover resistance mechanisms or cross-resistance related to 4-Methoxycoumarin. This area requires further investigation.

A: Various analytical techniques, including NMR, MS, single-crystal X-ray diffraction, and chiral HPLC, were employed to elucidate the structures and absolute configurations of 4-Methoxycoumarin and related compounds. []

A: While the provided research doesn't offer a comprehensive historical overview, it highlights the use of 4-Methoxycoumarin in diverse chemical reactions. These include reactions with thiourea to synthesize thiouracil derivatives, [] transformation into pyrazoles using hydrazines, [] and photochemical reactions with ethylene derivatives to produce dihydrocyclobuta[c]coumarins. [] These examples demonstrate the ongoing interest in exploring the synthetic utility of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.